molecular formula C10H20ClNO B1395507 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride CAS No. 1220030-22-7

3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride

Cat. No.: B1395507
CAS No.: 1220030-22-7
M. Wt: 205.72 g/mol
InChI Key: NUVBFTGZDAOONB-UHFFFAOYSA-N
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Description

3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride, also known as 4-pentenyloxy-3-methylpyrrolidine hydrochloride, is an organic compound that has been studied extensively in recent years due to its potential as a therapeutic agent and its unique properties in laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, as well as a number of potential applications in scientific research.

Scientific Research Applications

3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride has been studied extensively in recent years due to its potential as a therapeutic agent and its unique properties in laboratory experiments. This compound has been found to have a variety of applications in scientific research, including as a potential therapeutic agent for a variety of diseases, as a reagent in organic synthesis, as a substrate for enzyme-catalyzed reactions, and as a model compound for studying the structure and function of enzymes.

Mechanism of Action

The mechanism of action of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride is not fully understood, but it is believed to be related to its ability to interact with certain enzymes. Specifically, it is thought to interact with enzymes involved in the metabolism of drugs and other compounds, as well as enzymes involved in the synthesis of lipids and proteins. Additionally, it is believed to have an effect on the activity of certain neurotransmitters, such as serotonin and dopamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied extensively in recent years. It has been found to have a variety of effects on the body, including anti-inflammatory, anti-oxidant, and anti-cancer effects. Additionally, it has been found to have an effect on the metabolism of drugs and other compounds, as well as on the synthesis of lipids and proteins.

Advantages and Limitations for Lab Experiments

3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it is relatively stable in aqueous solutions. Additionally, it has a variety of biochemical and physiological effects, making it useful for a variety of research applications. However, it does have some limitations, such as its relatively low solubility in non-aqueous solvents and its relatively high cost.

Future Directions

There are a number of potential future directions for the study of 3-[(4-Pentenyloxy)methyl]pyrrolidine hydrochloride. These include further research into its potential therapeutic applications, further research into its mechanism of action, and further research into its biochemical and physiological effects. Additionally, further research into its potential applications in organic synthesis and enzyme-catalyzed reactions could be beneficial. Finally, further research into its potential toxicity and other safety issues should be conducted.

Properties

IUPAC Name

3-(pent-4-enoxymethyl)pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO.ClH/c1-2-3-4-7-12-9-10-5-6-11-8-10;/h2,10-11H,1,3-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUVBFTGZDAOONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCOCC1CCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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